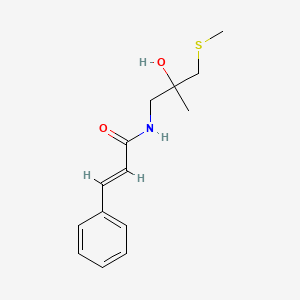

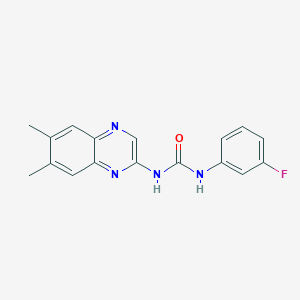

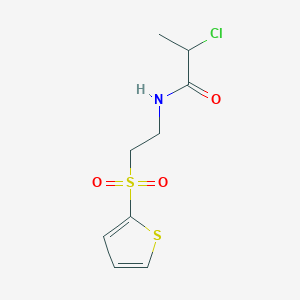

![molecular formula C23H20ClN5O2 B2588522 N-苄基-2-(1-(3-氯苯基)-4-环丙基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)乙酰胺 CAS No. 1105236-27-8](/img/structure/B2588522.png)

N-苄基-2-(1-(3-氯苯基)-4-环丙基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported over the years . A huge variety of synthesis methods and synthetic analogues have been reported . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied extensively . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas . The chemical composition of purine is related to pyrazolopyrimidine . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .Chemical Reactions Analysis

Pyrazole derivatives have been synthesized using different catalysts and methods . For example, 1,4-disubstituted triazoles have been synthesized using Cu (I) catalysed click reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been studied extensively . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas .科学研究应用

光谱和量子力学研究

关于苯并噻唑啉酮乙酰胺类似物的研究,包括对其振动光谱和电子性质的研究,表明其在光伏效率建模中具有潜在应用。这些化合物表现出良好的光收集效率,被认为是染料敏化太阳能电池(DSSC)中的有前途的光敏剂,突出了它们在可再生能源技术中的用途 (Mary 等人,2020)。

分子对接和配体-蛋白质相互作用

类似化合物在理解配体-蛋白质相互作用中的效用在分子对接研究中显而易见。这些研究提供了有关某些化合物如何与环氧合酶 1 (COX1) 等蛋白质结合的见解,有助于设计针对特定分子途径的治疗剂 (Mary 等人,2020)。

抗惊厥活性

N-苄基-2-(1-(3-氯苯基)-4-环丙基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)乙酰胺的类似物已被合成并评估其抗惊厥活性。这突出了在癫痫和相关癫痫发作疾病治疗中开发新治疗剂的潜在应用 (Tarikogullari 等人,2010)。

抗肿瘤和抗氧化评价

对 N-取代-2-氨基-1,3,4-噻二唑的进一步研究,这些化合物的结构与感兴趣的化学物质有关,揭示了有希望的抗肿瘤和抗氧化活性。这些发现表明在癌症治疗和开发化合物以减轻氧化应激方面具有潜在应用 (Hamama 等人,2013)。

抗菌活性

基于 4,5,6,7-四氢苯并噻吩部分的新化合物的合成,其结构与所讨论的化合物相似,已证明具有抗菌活性。这表明在开发新的抗生素或防腐剂以对抗细菌和真菌感染方面可能的应用 (Gouda 等人,2010)。

作用机制

The mechanism of action of pyrazole derivatives is diverse and depends on the specific derivative. Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . The potent compound (13) was further assessed for anti-tumor studies that showed a significant role against the tumor cells by repressing HIF-1α by p53/MDM-2 mediated degradation .

安全和危害

未来方向

属性

IUPAC Name |

N-benzyl-2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O2/c24-17-7-4-8-18(11-17)29-22-19(13-26-29)21(16-9-10-16)27-28(23(22)31)14-20(30)25-12-15-5-2-1-3-6-15/h1-8,11,13,16H,9-10,12,14H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCQDIQGHBNAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

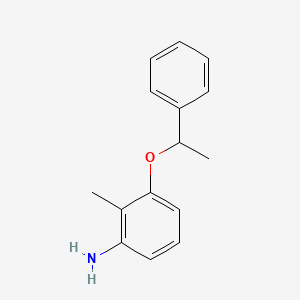

![(5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2588443.png)

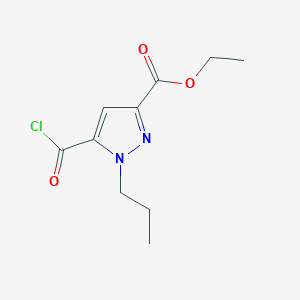

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2588447.png)

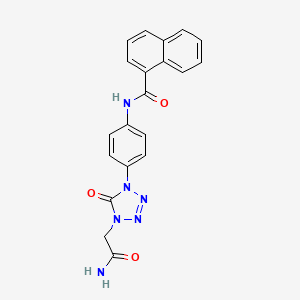

![N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2588453.png)

![3-(cyclopentanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2588459.png)

![5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2588461.png)